((2S,4R)-4-Hydroxypyrrolidin-2-yl)methyl carbamate
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Overview
Description
((2S,4R)-4-Hydroxypyrrolidin-2-yl)methyl carbamate: is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2S,4R)-4-Hydroxypyrrolidin-2-yl)methyl carbamate typically involves the protection of functional groups, selective reduction, and carbamate formation. One common method includes the use of protecting groups to shield the hydroxyl and amine functionalities, followed by selective reduction of the pyrrolidine ring. The final step involves the formation of the carbamate group using reagents such as methyl chloroformate under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions: ((2S,4R)-4-Hydroxypyrrolidin-2-yl)methyl carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters
Scientific Research Applications
Chemistry: ((2S,4R)-4-Hydroxypyrrolidin-2-yl)methyl carbamate is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and catalysis .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding due to its ability to mimic natural substrates .
Medicine: this compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors. Its chiral nature allows for selective interaction with biological targets .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) is particularly noteworthy .
Mechanism of Action
The mechanism of action of ((2S,4R)-4-Hydroxypyrrolidin-2-yl)methyl carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
- (2S,4R)-4-Hydroxy-1-methyl-2-pyrrolidinecarboxylic acid
- (2S,4R)-Methyl-4-hydroxypyrrolidine-2-carboxylate hydrochloride
- (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid dibenzyl amide .
Uniqueness: ((2S,4R)-4-Hydroxypyrrolidin-2-yl)methyl carbamate stands out due to its specific stereochemistry and functional groups, which provide unique reactivity and interaction profiles. This makes it particularly valuable in asymmetric synthesis and as a chiral building block in various applications .
Properties
CAS No. |
412279-20-0 |
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Molecular Formula |
C6H12N2O3 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
[(2S,4R)-4-hydroxypyrrolidin-2-yl]methyl carbamate |
InChI |
InChI=1S/C6H12N2O3/c7-6(10)11-3-4-1-5(9)2-8-4/h4-5,8-9H,1-3H2,(H2,7,10)/t4-,5+/m0/s1 |
InChI Key |
BEQIZLDOIKRFEI-CRCLSJGQSA-N |
Isomeric SMILES |
C1[C@H](CN[C@@H]1COC(=O)N)O |
Canonical SMILES |
C1C(CNC1COC(=O)N)O |
Origin of Product |
United States |
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